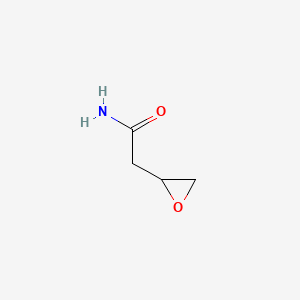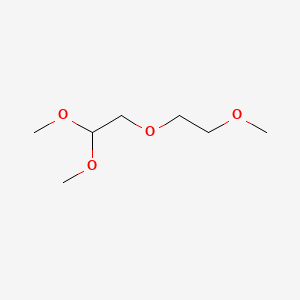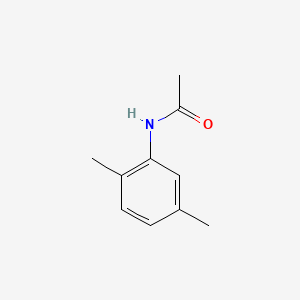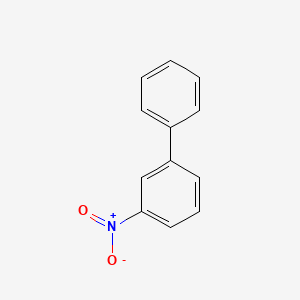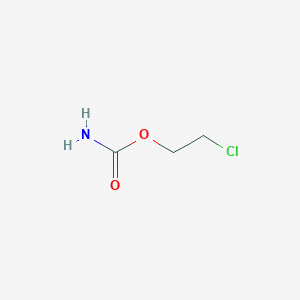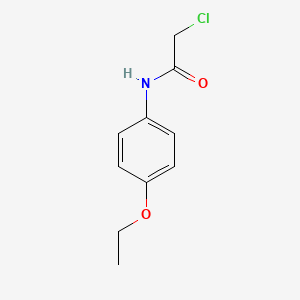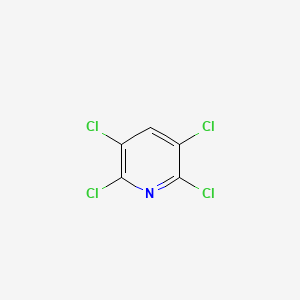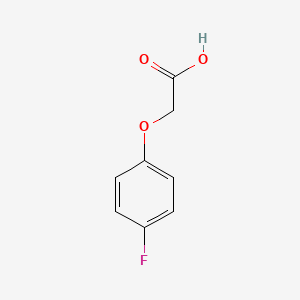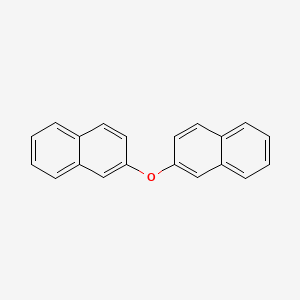
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a chemical compound with the molecular formula C11H11NOS2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 4-Thiazolidinone derivatives has been reported in several studies. For instance, a series of novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide was synthesized. The reaction of 2-(2,4,5-trichlorophenoxy)propanohydrazide with the corresponding carbonyl compounds afforded 2-(2,4,5-trichlorophenoxy)propanehydrazide hydrazones which upon reaction with thioglycolic acid revealed 4-thiazolidinone derivatives . Another study reported the synthesis of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can be inferred from its molecular formula C11H11NOS2 . It has a molecular weight of 237.3 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require experimental determination .科学的研究の応用
Antibacterial and Antifungal Applications
The compound has been found to be effective as an antibacterial and antifungal agent . This makes it a potential candidate for the development of new drugs to combat bacterial and fungal infections.
Antitubercular Applications
The compound has shown promising results in the treatment of tuberculosis . This could lead to the development of more effective treatments for this disease.
Anticancer Applications
The compound has been found to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.
Anti-inflammatory Applications
The compound has been found to have anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.
Anticonvulsant Applications
A novel series of derivatives of the compound were synthesized and screened for anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Antidiabetic Applications
The same series of derivatives were also screened for antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Neuropharmacological Applications
The compound has been found to have high neuropharmacological potential . This suggests potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s disease.
Chiral Solvating Agent
The compound has been found to be a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . This suggests potential applications in the field of analytical chemistry.
Safety and Hazards
The safety and hazards associated with 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- are not explicitly mentioned in the retrieved sources. As a research chemical, it is not intended for human or veterinary use. Proper safety measures should be taken when handling this compound.
将来の方向性
The future directions for research on 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the wide range of biological activities exhibited by thiazolidinone derivatives, there may be potential for the development of new therapeutic agents .
作用機序
Target of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity . They are known to target cancer cells, particularly chronic myeloid leukemia cells .
Mode of Action
It’s worth noting that 4-thiazolidinones, in general, are known for their anticancer properties . They interact with cancer cells, leading to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
It’s known that similar compounds, such as 4-thiazolidinones, can affect various biochemical pathways related to cell proliferation and survival, contributing to their anticancer activity .
Result of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest and apoptosis in cancer cells .
特性
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSHNYSKESUNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |
CAS RN |
23538-08-1 |
Source


|
| Record name | Rhodanine, 3-(alpha-methylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023538081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




